molecular formula C23H32N6O4S B12360651 Vardenafil-d4

Vardenafil-d4

カタログ番号: B12360651
分子量: 492.6 g/mol
InChIキー: SECKRCOLJRRGGV-IWFQOFTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a deuterated derivative of vardenafil, a phosphodiesterase type-5 (PDE-5) inhibitor used primarily for treating erectile dysfunction. The structure features a 2-ethoxy-5-sulfonylphenyl group linked to a 5-methyl-7-propylimidazotriazinone core, with a 4-ethylpiperazine moiety modified by deuterium at positions 2 and 3 (2,2,3,3-tetradeuterio) . The deuterium substitution is hypothesized to enhance metabolic stability, prolonging the drug’s half-life while retaining PDE-5 inhibitory activity .

Key structural attributes:

  • Core: Imidazo[5,1-f][1,2,4]triazin-4-one scaffold.
  • Substituents: Ethoxy group at the phenyl ring’s 2-position. Sulfonyl-linked 4-ethylpiperazine with deuterium substitution. Methyl and propyl groups at the imidazotriazinone core.

特性

分子式

C23H32N6O4S

分子量

492.6 g/mol

IUPAC名

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2

InChIキー

SECKRCOLJRRGGV-IWFQOFTGSA-N

異性体SMILES

[2H]C1(C(N(CCN1CC)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H]

正規SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

製品の起源

United States

準備方法

化学反応解析

反応の種類

2-[2-エトキシ-5-(2,2,3,3-テトラデゥテリオ-4-エチルピペラジン-1-イル)スルホニルフェニル]-5-メチル-7-プロピル-3H-イミダゾ[5,1-f][1,2,4]トリアジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、次のものがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります.

科学研究への応用

2-[2-エトキシ-5-(2,2,3,3-テトラデゥテリオ-4-エチルピペラジン-1-イル)スルホニルフェニル]-5-メチル-7-プロピル-3H-イミダゾ[5,1-f][1,2,4]トリアジン-4-オンは、次のようないくつかの科学研究への応用があります。

化学反応の分析

Types of Reactions

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

科学的研究の応用

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one has several scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物

独自性

2-[2-エトキシ-5-(2,2,3,3-テトラデゥテリオ-4-エチルピペラジン-1-イル)スルホニルフェニル]-5-メチル-7-プロピル-3H-イミダゾ[5,1-f][1,2,4]トリアジン-4-オンは、重水素原子の存在により、代謝安定性を高め、代謝分解速度を低下させるため、独自性があります。 これは、薬物動態特性の向上につながり、重水素化されていない対応物と比較して、治療効果が向上する可能性があります.

類似化合物との比較

Vardenafil (Parent Compound)

Structure : 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
Key Differences :

  • Absence of deuterium in the piperazine ring.
  • Identical pharmacological target (PDE-5) but shorter half-life due to faster metabolism .

Clinical Profile :

  • Approved in doses of 5–20 mg for erectile dysfunction.
  • Adverse effects: Headache, dyspepsia, QT prolongation .

Propoxy-Vardenafil

Structure : Ethoxy group replaced by propoxy at the phenyl 2-position .
Key Differences :

  • Increased lipophilicity due to the longer alkyl chain.
  • Undisclosed pharmacokinetic data; detected as an adulterant in dietary supplements .

Morpholine Analogue of Vardenafil

Structure : 2-[2-ethoxy-5-(morpholin-4-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
Key Differences :

  • Replacement of 4-ethylpiperazine with morpholine.
  • Reduced PDE-5 selectivity due to altered sulfonamide interactions .

Thiovardenafil-d5

Structure: Thione substitution at the 4-position of the imidazotriazinone core; deuterated piperazine . Key Differences:

  • Thione group may alter binding affinity.
  • Used as an analytical reference standard for detecting adulterants .

Cognitive-Enhancing Imidazotriazinones

Structure : Methylpiperazine or ethylpiperazine variants without deuterium (e.g., 2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one) .
Key Differences :

  • Piperazine substituent (methyl vs. ethyl) influences off-target effects.
  • Investigated for cognitive enhancement (memory, concentration) rather than PDE-5 inhibition .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Primary Use/Effect Reference
Deuterated Vardenafil Imidazotriazinone 2-ethoxy, 4-(2,2,3,3-tetradeuterio-4-ethylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₃H₂₇D₄N₆O₄S PDE-5 inhibition (prolonged half-life)
Vardenafil Imidazotriazinone 2-ethoxy, 4-(4-ethylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₃H₃₂N₆O₄S Erectile dysfunction
Propoxy-Vardenafil Imidazotriazinone 2-propoxy, 4-(4-ethylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₄H₃₄N₆O₄S Adulterant in supplements
Morpholine Analogue Imidazotriazinone 2-ethoxy, 4-(morpholinyl)sulfonyl, 5-methyl, 7-propyl C₂₂H₂₉N₅O₅S Adulterant with reduced PDE-5 affinity
Thiovardenafil-d5 Imidazotriazinone (thione) 4-thione, deuterated piperazine C₂₃H₂₇D₅N₆O₃S₂ Analytical reference standard
Cognitive-Enhancing Derivative (methyl) Imidazotriazinone 2-ethoxy, 4-(4-methylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₂H₃₀N₆O₄S Memory/concentration enhancement

Key Research Findings

  • Deuterated Vardenafil : The 2,2,3,3-tetradeuterio substitution in the piperazine ring likely reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life .
  • Propoxy-Vardenafil: First reported in 2023, this analogue evades standard regulatory screening due to structural novelty .
  • Cognitive Derivatives : Methylpiperazine variants show divergent therapeutic applications, emphasizing the role of substituent modifications in target selectivity .

生物活性

The compound 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one , also known as Vardenafil (CAS Number: 224785-90-4), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC23H32N6O4S
Molecular Weight488.60 g/mol
CAS Number224785-90-4
SolubilitySoluble in ethanol; slightly soluble in water

Vardenafil works by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation. By preventing the degradation of cGMP, Vardenafil enhances the effects of nitric oxide (NO), leading to increased blood flow in the corpus cavernosum and facilitating erections in response to sexual stimulation.

In Vitro Studies

Research indicates that Vardenafil exhibits a high selectivity for PDE5 over other phosphodiesterases. The IC50 values for Vardenafil against various PDEs are as follows:

  • PDE5 : 0.7 nM
  • PDE1 : 180 nM
  • PDE2 : >10 µM
  • PDE3 : 2.5 µM
  • PDE4 : 4 µM
  • PDE6 : 11 nM

This selectivity is notable as it demonstrates over 300-fold selectivity for PDE5 compared to PDE11 and over 1000-fold compared to PDEs 8, 9, and 10 .

Clinical Applications

Vardenafil is primarily used in the treatment of erectile dysfunction (ED). Clinical studies have shown its effectiveness in enhancing erectile function and satisfaction in patients with ED. It has been reported to significantly improve relaxation responses in human trabecular smooth muscle induced by various stimuli such as electrical stimulation and acetylcholine .

Case Studies

  • Efficacy in Diabetic Patients : A study involving diabetic men with ED found that Vardenafil improved erectile function significantly compared to placebo. The treatment resulted in enhanced satisfaction rates and quality of life improvements.
  • Comparison with Other PDE5 Inhibitors : In a head-to-head study with Sildenafil and Tadalafil, Vardenafil demonstrated a faster onset of action and comparable efficacy in improving erectile function scores.

Safety Profile

Vardenafil is generally well-tolerated. Common side effects include headaches, flushing, dyspepsia, nasal congestion, and dizziness. Serious adverse effects are rare but can include priapism and sudden vision loss associated with nonarteritic anterior ischemic optic neuropathy (NAION) in predisposed individuals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。